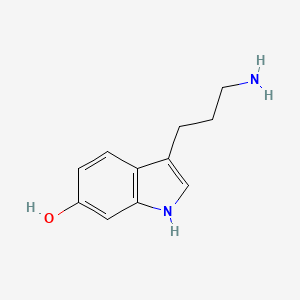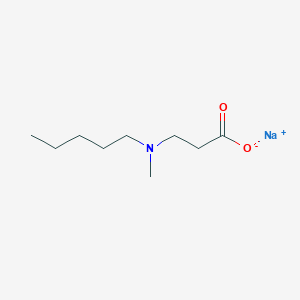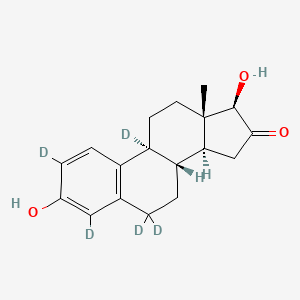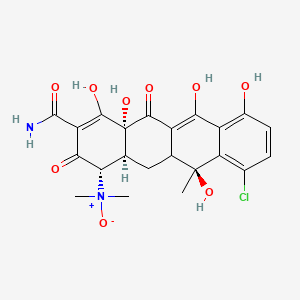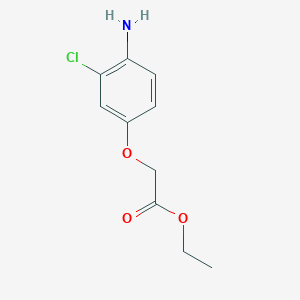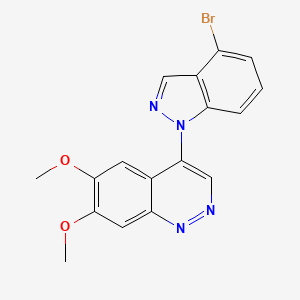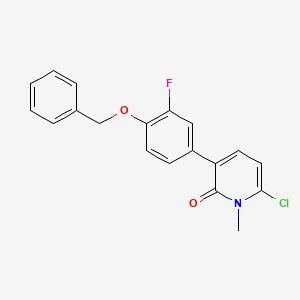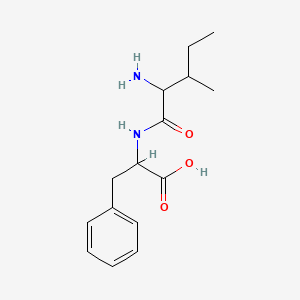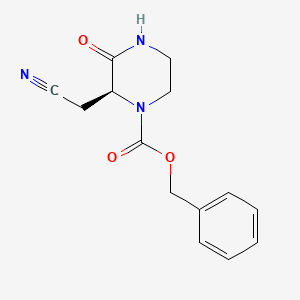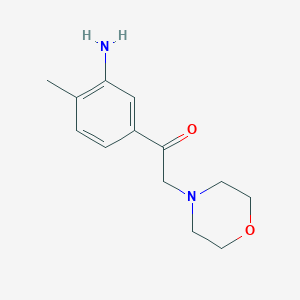
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone is an organic compound with a complex structure that includes an amino group, a methyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be optimized using a continuous flow microreactor system, which allows for precise control over reaction conditions and improved yields . The reaction conditions often include the use of specific acylating reagents and controlled temperatures to ensure the selective acylation of the desired amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale continuous flow systems to maximize efficiency and yield. The use of microreactor technology can significantly enhance the selectivity and conversion rates of the acylation reaction, making the process more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals and has potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3-Amino-4-methylphenyl)-2-morpholin-4-ylethanone can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar structure but differs in its functional groups and applications.
4-Methyl-3-nitroaniline: Another related compound with different reactivity and uses in chemical synthesis.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
1-(3-amino-4-methylphenyl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10-2-3-11(8-12(10)14)13(16)9-15-4-6-17-7-5-15/h2-3,8H,4-7,9,14H2,1H3 |
Clé InChI |
YQMDXWXDLMDCTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)CN2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


